molecular formula C10H20O2 B1277387 Acetaldehyde ethyl cis-3-hexenyl acetal CAS No. 28069-74-1

Acetaldehyde ethyl cis-3-hexenyl acetal

Cat. No. B1277387
CAS RN: 28069-74-1
M. Wt: 172.26 g/mol
InChI Key: PAEBAEDUARAOSG-SREVYHEPSA-N
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Description

Acetaldehyde ethyl cis-3-hexenyl acetal is a colorless liquid with a powerful, green, herbaceous odor . It is used in the aroma industry, perfume industry, fragrance industry, flavor industry, soap and detergent industry, pharmaceutical industry, and chemical industry .


Molecular Structure Analysis

The molecular formula of Acetaldehyde ethyl cis-3-hexenyl acetal is C10H20O2 . Its molecular weight is 172.27 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Acetaldehyde ethyl cis-3-hexenyl acetal is a liquid at 20 degrees Celsius . It has a specific gravity of 0.86 at 20/20 and a refractive index of 1.42 . Its flash point is 70 °C .

Scientific Research Applications

Synthesis and Applications in Industry

Acetaldehyde ethyl cis-3-hexenyl acetal is significant in flavor and fragrance industries, especially for its green note flavor. Liu et al. (2013) described an effective synthesis method of cis-3-hexen-1-yl acetate, which is closely related to acetaldehyde ethyl cis-3-hexenyl acetal, via transesterification. This compound finds extensive use in the food and cosmetic industry. The research emphasized the use of solid base KOH/γ-Al2O3 for the synthesis, which demonstrated a 59.3% conversion at 88 °C within 2 hours, making it an efficient method for industrial applications (Liu et al., 2013).

Role in Atmospheric Chemistry

The study of acetaldehyde oxides, including derivatives similar to acetaldehyde ethyl cis-3-hexenyl acetal, is crucial in understanding atmospheric chemistry. Conrad et al. (2021) investigated the reaction network of acetaldehyde oxide in low-temperature oxidation and its implications in atmospheric chemistry. This research provides insights into the kinetic pathways and intermediates relevant to atmospheric reactions and low-temperature combustion, highlighting the environmental significance of such compounds (Conrad et al., 2021).

Flavor Profile and Sensory Perception

In the context of food science, the understanding of volatile compounds like acetaldehyde ethyl cis-3-hexenyl acetal is critical for flavor profile analysis. Contreras and Beaudry (2013) explored the production of odor-active volatiles in apple fruit, including compounds related to acetaldehyde ethyl cis-3-hexenyl acetal. Their study revealed the impact of ripening on the production of these volatiles and their relationship with aroma perception, emphasizing the importance of such compounds in the sensory evaluation of food products (Contreras & Beaudry, 2013).

Water Quality and Odor Control

Khiari et al. (1999) identified cis-3-hexenyl acetate, a compound similar to acetaldehyde ethyl cis-3-hexenyl acetal, as a contributor to grassy-type odors in drinking water. Their research highlighted the importance of understanding the stability and behavior of such compounds in water systems, which can significantly impact water quality and odor control (Khiari et al., 1999).

Safety And Hazards

Acetaldehyde ethyl cis-3-hexenyl acetal is harmful to aquatic life . It is also a combustible liquid . Precautions include avoiding release to the environment, keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

(Z)-1-(1-ethoxyethoxy)hex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-9-12-10(3)11-5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBAEDUARAOSG-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047418
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless mobile liquid with a powerful, green, herbaceous odour
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.846-0.856
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Acetaldehyde ethyl cis-3-hexenyl acetal

CAS RN

28069-74-1
Record name (3Z)-1-(1-Ethoxyethoxy)-3-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28069-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde ethyl (Z)-3-hexenyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028069741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene, 1-(1-ethoxyethoxy)-, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetaldehyde ethyl cis-3-hexenyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1-(1-ethoxyethoxy)hex-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETALDEHYDE ETHYL (Z)-3-HEXENYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B565J772LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Yao-qing, S Yi-liang, W Zhu-ping, L Mi-xin - Journal of Integrative Plant …, 1987 - jipb.net
… Four acetals were reported for the first time as guava components, ie, l, l-dietho-xymethane, l, l-diethoxyethane, 1, 1-diethoxyhexane and acetaldehyde ethyl cis-3-hexenyl acetal. …
Number of citations: 2 www.jipb.net
E Takahisa, KH Engel - Journal of Chromatography A, 2005 - Elsevier
Octakis(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin (2,3-MOM-6-TBDMS-γ-CD) was employed as stationary phase for capillary gas chromatographic separation …
Number of citations: 43 www.sciencedirect.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
Flavouring Group Evaluation 3, Revision 1 (FGE.03Rev1): Acetals of branchedâ•’ and straightâ•’chain aliphatic saturate Page 1 The EFSA Journal (2008) 642, 1-68 © European Food …
Number of citations: 0 efsa.onlinelibrary.wiley.com
RL Smith, RA Ford - Food Technol, 1993 - femaflavor.org
0 THE FLAVOR INDUSTRY IS MOTIVATED PRI- Conditions of Use marily by the need to better duplicate natural flavo. rs. The conditions of use are reported as usual and max This is …
Number of citations: 42 www.femaflavor.org
R Winter - 2009 - books.google.com
An Essential Household Reference… Revised and Updated With our culture’s growing interest in organic foods and healthy eating, it is important to understand what food labels mean …
Number of citations: 205 books.google.com
GA Burdock - 2016 - taylorfrancis.com
… Synonyms: 3-Hexene, 1-(1-ethoxyethoxy)-, (3Z)-; Acetaldehyde ethyl cis-3-hexenyl acetal; cis-1-(ethoxyethoxy)-3-hexene; Ethyl cis-3-hexenyl acetal; 3-Hexene, 1-(1-ethoxyethoxy)- (Z)-; …
Number of citations: 198 www.taylorfrancis.com
A ETHYL
Number of citations: 0
A ACETALS
Number of citations: 0
K Grenville - 2018 - Text Publishing
Number of citations: 4

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